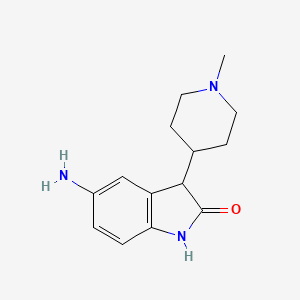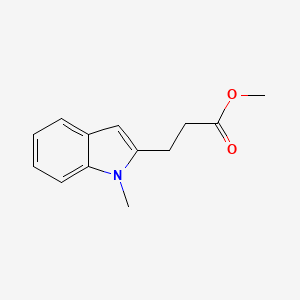
2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole ring substituted with a methoxymethyl group at the 2-position and a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid typically involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method includes the condensation of 2-aminobenzenethiol with methoxymethyl aldehyde under acidic conditions, followed by oxidation to introduce the carboxylic acid group at the 5-position .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution often requires catalysts like palladium or copper and conditions such as elevated temperatures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Methylbenzothiazole-5-carboxylic acid
- 2-Aminobenzothiazole
- 2-Methoxybenzothiazole
Comparison: 2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid is unique due to the presence of both a methoxymethyl group and a carboxylic acid group, which confer distinct chemical properties and biological activities. Compared to 2-Methylbenzothiazole-5-carboxylic acid, the methoxymethyl group enhances its solubility and reactivity. The presence of the carboxylic acid group allows for further functionalization and derivatization .
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-(methoxymethyl)-1,3-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-14-5-9-11-7-4-6(10(12)13)2-3-8(7)15-9/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
ALHZQQZITCEEGW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(S1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B8623014.png)




![2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonyl chloride](/img/structure/B8623055.png)



![1-Benzyl-4-[6-(hexylcarbamoyloxy)hexylcarbamoyloxy] piperidine](/img/structure/B8623082.png)
![3-[(2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl)thio]-propanoic acid](/img/structure/B8623104.png)

![3-[(3-Methylpentan-3-yl)amino]propane-1-sulfonic acid](/img/structure/B8623123.png)
![1,4-Dioxaspiro[4.4]nonane-7-acetaldehyde](/img/structure/B8623133.png)
